Icg-tco

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

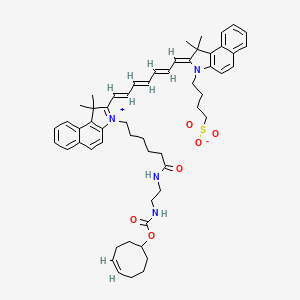

The compound indocyanine green-tetrazine cyclooctene (Icg-tco) is a conjugate of indocyanine green and tetrazine-modified trans-cyclooctene. Indocyanine green is a near-infrared tricarbocyanine dye approved by the Food and Drug Administration for human clinical use. It is known for its ability to produce singlet oxygen species and photothermal heat upon near-infrared irradiation, making it a valuable photosensitizer in medical applications . Tetrazine-modified trans-cyclooctene is used in bioorthogonal chemistry for its ability to undergo rapid and selective inverse electron-demand Diels–Alder reactions .

Méthodes De Préparation

The synthesis of Icg-tco involves the conjugation of indocyanine green with tetrazine-modified trans-cyclooctene. One method involves dissolving the compound (2E)-TCO-PNB in dimethylformamide, followed by the addition of diisopropylethylamine and doxorubicin hydrochloride. The mixture is stirred in darkness at 30°C for three days, after which water is added to precipitate the product . Industrial production methods may involve microfluidic electrospray techniques to encapsulate the compound in biorthogonal compartmental microparticles for targeted drug delivery .

Analyse Des Réactions Chimiques

Icg-tco undergoes various chemical reactions, including:

Inverse Electron-Demand Diels–Alder Reactions: This reaction occurs between tetrazine and trans-cyclooctene, forming a stable adduct.

Photothermal Reactions: Upon near-infrared irradiation, indocyanine green produces singlet oxygen species and photothermal heat, leading to cell death in targeted tissues.

Oxidation and Reduction Reactions: Indocyanine green can undergo oxidation and reduction reactions, which are essential for its function as a photosensitizer.

Common reagents used in these reactions include tetrazine, trans-cyclooctene, and near-infrared light sources. Major products formed include stable adducts from the Diels–Alder reactions and reactive oxygen species from photothermal reactions .

Applications De Recherche Scientifique

Icg-tco has a wide range of scientific research applications:

Chemistry: Used in bioorthogonal chemistry for rapid and selective reactions.

Biology: Employed in imaging and tracking of biological processes due to its near-infrared fluorescence.

Medicine: Utilized in photothermal therapy and chemotherapy for cancer treatment.

Industry: Applied in the development of advanced drug delivery systems and diagnostic tools.

Mécanisme D'action

The mechanism of action of Icg-tco involves the following steps:

Photothermal Activation: Upon near-infrared irradiation, indocyanine green produces singlet oxygen species and photothermal heat, leading to cell death.

Bioorthogonal Reactions: Tetrazine-modified trans-cyclooctene undergoes inverse electron-demand Diels–Alder reactions, forming stable adducts that can activate prodrugs or other therapeutic agents.

Targeted Drug Delivery: Encapsulation in biorthogonal compartmental microparticles allows for targeted delivery and controlled release of therapeutic agents at the tumor site.

Comparaison Avec Des Composés Similaires

Icg-tco is unique due to its combination of photothermal and bioorthogonal properties. Similar compounds include:

Indocyanine Green (ICG): A near-infrared dye used for imaging and photothermal therapy.

Tetrazine-Modified Trans-Cyclooctene (TCO): Used in bioorthogonal chemistry for rapid and selective reactions.

Doxorubicin (DOX): A chemotherapeutic agent that can be modified with cyclooctene for targeted delivery.

This compound stands out due to its ability to combine the properties of these compounds, offering both imaging and therapeutic capabilities in a single molecule .

Propriétés

Formule moléculaire |

C56H68N4O6S |

|---|---|

Poids moléculaire |

925.2 g/mol |

Nom IUPAC |

4-[(2Z)-2-[(2E,4E,6E)-7-[3-[6-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |

InChI |

InChI=1S/C56H68N4O6S/c1-55(2)49(30-14-9-6-10-15-31-50-56(3,4)53-46-29-20-18-25-43(46)34-36-48(53)60(50)40-22-23-41-67(63,64)65)59(47-35-33-42-24-17-19-28-45(42)52(47)55)39-21-11-16-32-51(61)57-37-38-58-54(62)66-44-26-12-7-5-8-13-27-44/h5-7,9-10,14-15,17-20,24-25,28-31,33-36,44H,8,11-13,16,21-23,26-27,32,37-41H2,1-4H3,(H2-,57,58,61,62,63,64,65)/b7-5+ |

Clé InChI |

UCDRADKTECEGKV-FNORWQNLSA-N |

SMILES isomérique |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCNC(=O)OC4CCC/C=C/CC4)/C=C/C=C/C=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C |

SMILES canonique |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCNC(=O)OC4CCCC=CCC4)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)-](/img/structure/B12369912.png)

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12369913.png)

![(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-4-methoxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylbutan-2-yl]amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl]-2-fluoro-4,4-dimethylpentanamide](/img/structure/B12369920.png)

![sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate](/img/structure/B12369946.png)

![3-[[2-[3-(3,4-Dimethylphenyl)sulfanyl-4-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12369955.png)

![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12369956.png)

![1-[[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide](/img/structure/B12369961.png)

![[(2R)-3-[2-(2-ethoxyethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B12369968.png)

![2-methyl-N-(2-methylphenyl)-3-oxo-1,4-dihydropyrido[1,2-a]pyrazin-5-ium-1-carboxamide;iodide](/img/structure/B12369977.png)